molecular formula C10H13N5 B3132712 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- CAS No. 37627-87-5

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-

Cat. No.: B3132712
CAS No.: 37627-87-5
M. Wt: 203.24 g/mol
InChI Key: ZEMMHLDBVRXEQF-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- is a derivative of the triazole family, characterized by its unique structure that includes a triazole ring substituted with diamine groups and a phenylethyl group. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

N3-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diamine, also known as 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)-, is a complex compound with potential biological activityRelated compounds such as 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues have been synthesized as cyclin-dependent kinase (cdk) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the prevention of cell proliferation, particularly in cancer cells .

Mode of Action

If we consider its potential similarity to the aforementioned 1-acyl-1h-[1,2,4]triazole-3,5-diamine analogues, it may interact with its targets (such as cdks) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in the cell cycle progression, potentially causing cell cycle arrest.

Biochemical Pathways

Inhibition of CDKs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound’s molecular weight (99095 g/mol) and its predicted boiling point (4737±280 °C at 760 mmHg) suggest that it may have reasonable bioavailability .

Result of Action

If it acts as a cdk inhibitor like its related compounds, it could potentially cause cell cycle arrest and induce apoptosis in cancer cells .

Action Environment

It’s worth noting that the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, its action, efficacy, and stability could potentially be influenced by factors such as exposure to air, pH, and the presence of oxidizing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of DNA synthesis, making it useful in genetic studies.

    Medicine: Investigated for its potential as an antitumor agent and its role in treating epigenetically-based diseases.

    Industry: Serves as a corrosion inhibitor for metals like copper.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-3,5-diamine, N5-(2-phenylethyl)- stands out due to its phenylethyl substitution, which enhances its biological activity and specificity. This unique structure allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-N-(2-phenylethyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-9-13-10(15-14-9)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMMHLDBVRXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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